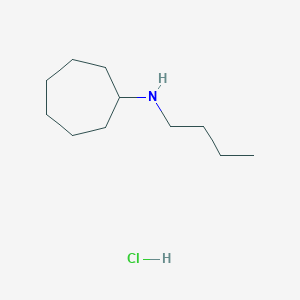
1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol is a chemical compound that is commonly used in scientific research. This compound is also known as DFE or 4-chloro-α,α,α-trifluoro-p-cresol. It has a molecular formula of C8H6ClF2O and a molecular weight of 200.6 g/mol. DFE is a colorless, odorless, and viscous liquid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of DFE is not well understood. However, it has been reported to inhibit the growth of certain bacteria and fungi. It is believed that DFE disrupts the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
DFE has been reported to have low toxicity in animal studies. It is rapidly metabolized and eliminated from the body. However, the long-term effects of DFE exposure on human health are not well studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE is a useful reagent in scientific research due to its ability to undergo a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, DFE is highly reactive and can be hazardous to handle. It should be used with caution in a well-ventilated laboratory.
Direcciones Futuras
There are several potential future directions for research on DFE. One area of interest is the development of new drugs based on its antimicrobial properties. Another area of research is the study of the long-term effects of DFE exposure on human health. Additionally, further studies are needed to understand the mechanism of action of DFE and its potential applications in other fields of science.
Métodos De Síntesis
DFE can be synthesized through a Grignard reaction between 4-chlorophenylmagnesium bromide and 2,2-difluoroethanol. The reaction is carried out in anhydrous conditions and under inert atmosphere. The product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
DFE is commonly used in scientific research as a reagent for the synthesis of other compounds. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals. DFE has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVFDXSUANZDW-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide](/img/structure/B2703381.png)

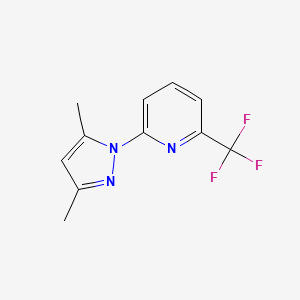
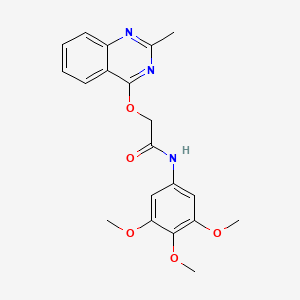
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)
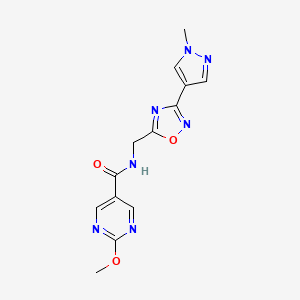
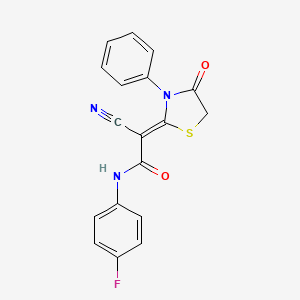

![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)
